5,6-DIFLUORO-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE
Description
Structural Characterization and Nomenclature
Crystallographic Analysis of Molecular Geometry
While no direct crystallographic data for 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde is publicly available, insights can be drawn from structurally related benzimidazole derivatives. For example:
The electron-withdrawing fluorine atoms at positions 5 and 6 are expected to enhance planarity in the benzimidazole core, potentially altering bond lengths and angles compared to non-fluorinated analogs.
Spectroscopic Identification via NMR and IR Spectroscopy
Nuclear Magnetic Resonance (NMR)
Key spectral features include:
13C NMR Data (Selected):
| Carbon | Chemical Shift (δ) | Assignment | |
|---|---|---|---|
| Aldehyde (C=O) | ~190 ppm | Carbonyl carbon | |
| Fluorinated Carbons | ~140–150 ppm | C–F bonded carbons |
Infrared (IR) Spectroscopy
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | |
|---|---|---|---|
| C=O Stretch | 1680–1700 | Aldehyde | |
| C=N Stretch | 1620–1650 | Benzimidazole ring | |
| C–F Stretch | 1280–1350 | Fluorine substituents |
IUPAC Nomenclature and Systematic Naming Conventions
The compound is systematically named 5,6-difluoro-1H-benzimidazole-2-carbaldehyde , adhering to IUPAC rules:
- Benzimidazole Core : A fused benzene and imidazole system.
- Substituents :
- Fluorine Atoms : At positions 5 and 6 of the benzene ring.
- Aldehyde Group : At position 2 of the imidazole ring.
- Hydrogen Position : The "1H" designation specifies the NH group on the imidazole nitrogen.
Tautomeric Forms and Resonance Stabilization Effects
Properties
IUPAC Name |
5,6-difluoro-1H-benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICAAERLDDWAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247143 | |
| Record name | 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263379-05-0 | |
| Record name | 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263379-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from 5,6-Difluoro-1H-benzimidazole
One common route involves the formylation of 5,6-difluoro-1H-benzimidazole directly:
- Reaction: The benzimidazole is reacted with an aldehyde precursor or formylating agent under catalytic conditions.
- Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the introduction of the aldehyde group.
- Purification: The product is purified by recrystallization or column chromatography to obtain high purity 5,6-difluoro-1H-benzimidazole-2-carbaldehyde.
Cyclization of Fluorinated o-Phenylenediamines
An alternative approach involves synthesizing the benzimidazole ring with fluorine substituents already present on the aromatic diamine:
- Step 1: Starting from 4,5-difluoro-1,2-phenylenediamine, cyclization is induced using formylating agents or cyanogen bromide to form the benzimidazole ring.
- Step 2: Subsequent oxidation or formylation at the 2-position yields the aldehyde functional group.
- Advantages: This method allows precise control over fluorine placement and ring closure, improving yields and selectivity.
One-Pot Aerobic Oxidative Condensation
Recent advances have introduced one-pot methods for benzimidazole synthesis, which can be adapted for fluorinated derivatives:
- Procedure: Aerobic oxidative condensation of benzyl alcohol derivatives with 1,2-phenylenediamines under oxygen atmosphere.
- Catalysts: Use of ionic liquids and metal catalysts (e.g., 2(8 mol%) catalyst and 20 mol% ionic liquid) in acetonitrile/water solvent mixtures.
- Outcome: The benzimidazole ring forms with simultaneous oxidation, which can be followed by selective formylation steps to introduce the aldehyde group.
- Potential: This method offers a greener, efficient synthesis with fewer purification steps.
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate the synthesis of fluoro-benzimidazole derivatives:
- Method: Reacting fluoro-substituted benzimidazole precursors with formylating agents under microwave conditions.
- Benefits: Enhanced reaction rates, improved yields, and reduced by-products.
- Example: Methyl-4-formylbenzoate reacted with fluoro-benzimidazole derivatives under microwave conditions to yield target compounds.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The fluorine atoms at positions 5 and 6 significantly influence the reactivity and biological activity of the benzimidazole derivatives, necessitating careful selection of fluorinated starting materials or selective fluorination methods.
- Cyclization methods using cyanogen bromide with fluorinated o-phenylenediamines yield high purity benzimidazole intermediates, which can be further functionalized.
- One-pot aerobic oxidative methods offer environmentally friendly alternatives with fewer synthetic steps, though adaptation for fluorinated substrates requires optimization.
- Microwave-assisted synthesis accelerates the reaction and improves yields, making it suitable for rapid preparation of fluorinated benzimidazole aldehydes for research purposes.
- The purification of the final aldehyde compound is typically achieved by recrystallization or silica gel chromatography to ensure removal of side products and unreacted starting materials.
Chemical Reactions Analysis
5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Organic Synthesis
5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde is extensively utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:
- Oxidation : Converting the aldehyde group to carboxylic acids using oxidizing agents.
- Reduction : Reducing the aldehyde group to an alcohol with agents like sodium borohydride.
- Substitution Reactions : The fluorine atoms can participate in nucleophilic substitution reactions, leading to diverse derivatives.
Pharmaceutical Development
The compound has garnered attention for its potential therapeutic applications, particularly in the development of anticancer agents. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through modulation of apoptosis-related proteins and cell cycle arrest mechanisms.
Case Studies
- Anticancer Activity : Preliminary studies have shown that this compound exhibits significant anticancer properties by targeting specific cellular pathways involved in cancer progression.
Research has identified several biological activities associated with this compound:
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis.
- Antioxidant Effects : Exhibits antioxidant activity that is crucial for combating oxidative stress in cells, potentially reducing chronic disease risks.
Biochemical Research
This compound plays a vital role in studying enzyme interactions and mechanisms. It helps researchers understand metabolic pathways and develop targeted therapies by modulating receptor activities and inhibiting specific enzymes critical for cellular functions.
Material Science
This compound is also explored for its applications in material science, particularly in the development of advanced materials such as organic light-emitting diodes (OLEDs). Its electronic properties enhance device efficiency, making it a valuable component in modern electronics.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activities, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzimidazole Carbaldehydes
5-Chloro-6-Fluoro-1H-Benzimidazole-2-Carbaldehyde
- Molecular Formula : C₈H₄ClFN₂O
- Molecular Weight : 198.58 g/mol
- Key Differences: Substitution Pattern: Chlorine at position 5 and fluorine at position 6, compared to the difluoro substitution in the target compound. Electronic Effects: Chlorine’s lower electronegativity (3.0 vs. Steric Impact: Chlorine’s larger atomic radius (0.79 Å vs. 0.64 Å for F) may hinder sterically sensitive reactions.
- Applications : Used in synthesizing antimicrobial agents and kinase inhibitors .
5,6-Dichloro-1H-Benzimidazole-2-Carbaldehyde
- Molecular Formula : C₈H₄Cl₂N₂O
- Molecular Weight : 215.04 g/mol
- Key Differences :
- Dual chlorine atoms increase lipophilicity, enhancing membrane permeability but reducing solubility.
- Higher molecular weight and steric bulk compared to the difluoro analog.
Heterocyclic Carbaldehydes with Varied Cores
6-Phenyl-2,3-Dihydroimidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde
- Molecular Formula : C₁₂H₁₀N₂OS
- Molecular Weight : 230.28 g/mol
- Key Differences: Core Structure: Incorporates a fused thiazole ring instead of benzimidazole, altering conjugation and electronic properties. Applications: Investigated for antimicrobial and antitumor activity .
Functional Group Variants
5,6-Difluoro-1H-Benzimidazole-2-Carboxylic Acid
Comparative Analysis: Physicochemical and Reactivity Profiles
Substituent Effects on Reactivity
- Fluorine vs. Chlorine :
Spectroscopic Data (IR/NMR)
- IR Spectroscopy :
- ¹H-NMR :
Data Table: Key Compounds and Properties
Biological Activity
5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde is a synthetic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 182.13 g/mol. The presence of two fluorine atoms in its structure enhances its reactivity and influence on biological systems. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C8H4F2N2O |
| Molecular Weight | 182.13 g/mol |
| Boiling Point | 371.5 ± 45.0 °C |
| Density | 1.6 ± 0.1 g/cm³ |
| Flash Point | 178.5 ± 28.7 °C |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The fluorine atoms enhance its capacity to form hydrogen bonds, which is crucial for binding to proteins and enzymes involved in various biological pathways. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for cellular functions.
- Receptor Modulation : It can modulate receptor activities, influencing signal transduction pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
1. Antimicrobial Properties
- Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.
2. Anticancer Activity
- Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include the modulation of apoptosis-related proteins and cell cycle arrest mechanisms.
3. Antioxidant Effects
- The compound has demonstrated antioxidant activity, which is vital in combating oxidative stress in cells, potentially reducing the risk of chronic diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzoimidazole compounds exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Study : Research presented at the American Association for Cancer Research indicated that this compound could inhibit the proliferation of various cancer cell lines through apoptosis induction .
- Oxidative Stress Study : A recent investigation highlighted the antioxidant properties of benzoimidazole derivatives, including this compound, showing potential protective effects against oxidative damage in cellular models .
Q & A
Q. What are the recommended synthetic routes for 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions using fluorinated benzenediamine precursors and aldehydes under oxidative conditions. For example, manganese(IV) oxide in dichloromethane (DCM) at room temperature for 2 hours achieves ~85% yield in analogous imidazole-carbaldehyde syntheses . Alternative methods include Ru-based catalysts (e.g., Ru(bpp)(pydic)) with hydroperoxides at 50°C, yielding ~70% but requiring longer reaction times (5.5 hours) . Key variables affecting yield include catalyst choice, solvent polarity, and temperature. Sodium metabisulfite in dry DMF at 120°C under nitrogen is also effective for stabilizing intermediates in fluorinated benzimidazole systems .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C-NMR : Essential for confirming the aldehyde proton (~9.8–10.2 ppm) and fluorine-induced deshielding effects on adjacent protons .
- MS (ESI/Q-TOF) : Validates molecular weight (e.g., m/z 198.15 for C₈H₅F₂N₂O) and fragmentation patterns .
- HPLC-PDA : Ensures purity (>97%) and monitors degradation products, particularly under acidic or thermal stress .
- IR Spectroscopy : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
Q. How should researchers handle safety concerns related to this compound?
- Reactivity : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at 2–8°C .
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as seen in structurally similar fluorinated benzimidazoles .
- Waste Disposal : Quench residual aldehydes with bisulfite solutions before aqueous disposal .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in fluorinated benzimidazole formation. For example, fluorine’s electron-withdrawing effect lowers the energy barrier for cyclization at the 5,6-positions versus non-fluorinated analogs . Molecular docking studies (AutoDock Vina) can also screen aldehyde precursors for improved binding affinity in target applications (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
Conflicting solubility data (e.g., in DCM vs. ethanol) may arise from polymorphism or residual solvents. Use:
- DSC/TGA : Identify polymorphic transitions or decomposition points (>165°C) .
- Karl Fischer Titration : Quantify water content, which affects solubility in aprotic solvents .
- Accelerated Stability Studies : Test under ICH guidelines (40°C/75% RH for 6 months) to reconcile discrepancies in shelf-life claims .
Q. How can reaction conditions be tailored to minimize by-products in large-scale synthesis?
- DoE (Design of Experiments) : Optimize variables like catalyst loading (5–10 mol%), solvent (DMF vs. DCM), and stoichiometry (aldehyde:diamine ratio 1:1.2) .
- Inline Analytics : Use ReactIR to monitor intermediate formation (e.g., Schiff base) and adjust heating rates dynamically .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining yield .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
